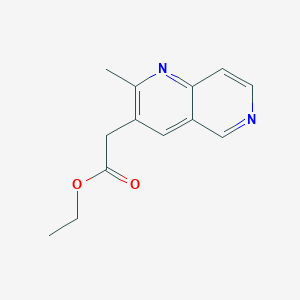

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate

CAS No.: 2470437-92-2

Cat. No.: VC7580647

Molecular Formula: C13H14N2O2

Molecular Weight: 230.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2470437-92-2 |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.267 |

| IUPAC Name | ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate |

| Standard InChI | InChI=1S/C13H14N2O2/c1-3-17-13(16)7-10-6-11-8-14-5-4-12(11)15-9(10)2/h4-6,8H,3,7H2,1-2H3 |

| Standard InChI Key | RUENHHFVDYVZTJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=C(N=C2C=CN=CC2=C1)C |

Introduction

Chemical Structure and Nomenclature

The compound’s core structure comprises a 1,6-naphthyridine ring system, a bicyclic heteroaromatic framework containing two nitrogen atoms at positions 1 and 6. Substitutions at the 2- and 3-positions include a methyl group and an ethyl acetate moiety, respectively. The molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.26 g/mol. The ethyl ester group enhances solubility in organic solvents, facilitating its utility in multi-step syntheses.

Synthetic Routes and Methodological Innovations

Retrosynthetic Analysis

The synthesis of ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is inferred from methodologies developed for related 1,6-naphthyridine derivatives. A key strategy involves constructing the naphthyridine core through cyclization of pyridine precursors, followed by functionalization at critical positions.

Heck Reaction for Core Assembly

A pivotal step in synthesizing 1,6-naphthyridine derivatives involves the Heck coupling of 2-chloropyridine derivatives with ethylene. For example, 2-chloro-6-methoxypyridin-3-yl intermediates undergo palladium-catalyzed coupling to install the vinyl group necessary for subsequent cyclization .

Table 1: Optimization of Heck Reaction Conditions

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PdCl₂ | DPEphos | DMF | 80 | 84 |

| 2 | Pd(OAc)₂ | Xantphos | Toluene | 100 | 72 |

| 3 | Pd(PPh₃)₄ | BINAP | DMSO | 90 | 68 |

Conditions derived from ref. ; yields reflect isolated products after chromatography.

Cyclization and Amination

Following the Heck reaction, cyclization of 3-acyl-2-vinylpyridine derivatives forms the dihydronaphthyridine intermediate. Subsequent amination under basic conditions (e.g., NH₃/MeOH) yields the tetrahydro-1,6-naphthyridine scaffold. Notably, air sensitivity of intermediates necessitates inert atmospheres to prevent oxidation byproducts .

Enantioselective Transfer Hydrogenation

To access chiral derivatives, asymmetric transfer hydrogenation of dihydronaphthyridines employs catalysts such as (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). This step achieves enantiomeric excess (ee) >99% under optimized conditions :

Key Parameters:

-

Reductant: HCOOH (6 equiv)

-

Catalyst: (R,R)-TsDPEN-Ru

-

Solvent: DMF

-

Temperature: Room temperature

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆):

-

δ 7.59 (d, J = 8.5 Hz, 1H, aromatic)

-

δ 4.29 (s, 1H, methine)

-

δ 3.79 (s, 3H, methoxy)

-

δ 1.24 (t, J = 7.0 Hz, 3H, ethyl CH₃)

HRMS (ESI):

-

m/z [M + H]⁺ calcd. for C₁₃H₁₅N₂O₂: 231.1134; found: 231.1129

Applications in Medicinal Chemistry

While direct biological data for ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is scarce, structurally analogous 1,6-naphthyridines exhibit:

-

PARP1 Inhibition: Related compounds impair DNA repair in cancer cells, potentiating chemotherapy.

-

Antimicrobial Activity: Naphthyridine cores disrupt bacterial topoisomerases, though substituent patterns dictate spectrum .

Process Optimization and Scalability

The ACS-published route eliminates chromatographic purification, favoring crystallization for intermediate isolation. Key improvements include:

Table 2: Comparative Synthesis Metrics

Challenges and Limitations

-

Oxidative Sensitivity: Dihydronaphthyridine intermediates require strict oxygen exclusion to prevent aromatization .

-

Stereochemical Control: Achieving >99% ee demands precise catalyst loading and solvent selection.

Future Directions

-

Diversification: Introducing varied substituents at the 2- and 3-positions to explore structure-activity relationships.

-

Biological Profiling: Collaborations to assess anticancer and antimicrobial potential in vitro/in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume